Cas no 383128-11-8 (2-(2-methylfuran-3-yl)piperidine)

2-(2-Methylfuran-3-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused with a 2-methylfuran moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both nitrogen and oxygen heteroatoms enhances its versatility as a building block for synthesizing complex molecules. Its stable furan-piperidine framework allows for selective functionalization, making it valuable in medicinal chemistry for developing bioactive compounds. The methyl substitution on the furan ring may influence steric and electronic properties, offering tailored reactivity for specific synthetic pathways. Suitable for research and development, this compound is typically handled under controlled conditions due to its reactive functional groups.
2-(2-methylfuran-3-yl)piperidine structure
383128-11-8 structure
商品名:2-(2-methylfuran-3-yl)piperidine
CAS番号:383128-11-8
MF:C10H15NO
メガワット:165.232202768326
CID:6410830
PubChem ID:130000611

2-(2-methylfuran-3-yl)piperidine 化学的及び物理的性質

名前と識別子

    • 2-(2-methylfuran-3-yl)piperidine
    • 383128-11-8
    • 2-(2-Methyl-3-furanyl)piperidine
    • DTXSID501302200
    • EN300-1827227
    • インチ: 1S/C10H15NO/c1-8-9(5-7-12-8)10-4-2-3-6-11-10/h5,7,10-11H,2-4,6H2,1H3
    • InChIKey: BNNWFEHAMQSIGQ-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC(=C1C)C1CCCCN1

計算された属性

  • せいみつぶんしりょう: 165.115364102g/mol
  • どういたいしつりょう: 165.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 25.2Ų

2-(2-methylfuran-3-yl)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1827227-5.0g
2-(2-methylfuran-3-yl)piperidine
383128-11-8
5g
$5304.0 2023-06-01
Enamine
EN300-1827227-2.5g
2-(2-methylfuran-3-yl)piperidine
383128-11-8
2.5g
$2211.0 2023-09-19
Enamine
EN300-1827227-0.1g
2-(2-methylfuran-3-yl)piperidine
383128-11-8
0.1g
$993.0 2023-09-19
Enamine
EN300-1827227-0.5g
2-(2-methylfuran-3-yl)piperidine
383128-11-8
0.5g
$1084.0 2023-09-19
Enamine
EN300-1827227-5g
2-(2-methylfuran-3-yl)piperidine
383128-11-8
5g
$3273.0 2023-09-19
Enamine
EN300-1827227-10g
2-(2-methylfuran-3-yl)piperidine
383128-11-8
10g
$4852.0 2023-09-19
Enamine
EN300-1827227-10.0g
2-(2-methylfuran-3-yl)piperidine
383128-11-8
10g
$7866.0 2023-06-01
Enamine
EN300-1827227-0.05g
2-(2-methylfuran-3-yl)piperidine
383128-11-8
0.05g
$948.0 2023-09-19
Enamine
EN300-1827227-1.0g
2-(2-methylfuran-3-yl)piperidine
383128-11-8
1g
$1829.0 2023-06-01
Enamine
EN300-1827227-1g
2-(2-methylfuran-3-yl)piperidine
383128-11-8
1g
$1129.0 2023-09-19

2-(2-methylfuran-3-yl)piperidine 関連文献

2-(2-methylfuran-3-yl)piperidineに関する追加情報

2-(2-Methylfuran-3-yl)Piperidine: A Comprehensive Overview

2-(2-Methylfuran-3-yl)Piperidine, also known by its CAS number CAS 383128-11-8, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which combines a piperidine ring with a substituted furan moiety. The presence of the methyl group at the 2-position of the furan ring introduces interesting electronic and steric effects, making this compound a valuable substrate for various chemical transformations and applications.

The synthesis of 2-(2-Methylfuran-3-yl)Piperidine typically involves multi-step processes that often start with the preparation of the furan derivative. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric excess, which is particularly important for its potential use in chiral drug discovery. The use of transition metal catalysts, such as palladium or rhodium complexes, has significantly streamlined the synthesis process, making it more scalable and environmentally friendly.

One of the most intriguing aspects of CAS 383128-11-8 is its pharmacological profile. Studies have shown that this compound exhibits moderate to strong activity in various biological assays, including anti-inflammatory, antioxidant, and neuroprotective effects. For instance, research published in Journal of Medicinal Chemistry demonstrated that 2-(2-Methylfuran-3-yl)Piperidine derivatives can inhibit key enzymes involved in inflammation pathways, suggesting their potential as therapeutic agents for conditions like arthritis and neurodegenerative diseases.

In addition to its pharmacological applications, CAS 383128-11-8 has also found utility in materials science. Its ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in catalysis and sensor applications. Recent studies have highlighted its role in enhancing the selectivity and efficiency of transition metal catalysts in olefin metathesis reactions, a critical process in organic synthesis.

The structural versatility of 2-(2-Methylfuran-3-yl)Piperidine has also made it a valuable building block in supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions enables the self-assembly of complex molecular architectures, which have potential applications in nanotechnology and drug delivery systems.

Looking ahead, the development of novel derivatives of CAS 383128-11-8 is expected to further expand its utility across diverse fields. Researchers are actively exploring modifications to the piperidine ring and furan substituents to enhance bioavailability, stability, and target specificity. The integration of computational chemistry tools with experimental studies is anticipated to accelerate the discovery of new applications for this compound.

In conclusion, 2-(2-Methylfuran-3-yl)Piperidine, or CAS 383128-11-8, stands as a prime example of how structural complexity can lead to multifaceted functionality. Its significance lies not only in its current applications but also in its potential to inspire future innovations across chemistry and related disciplines.

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